![molecular formula C25H19NO4 B11191288 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate](/img/structure/B11191288.png)
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate
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Overview
Description
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a naphthalene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different pyrroloquinoline analogs .
Scientific Research Applications
Structural Overview
The compound features a pyrroloquinoline core linked to a naphthalene carboxylate group. Its molecular formula is C20H19NO3 with a molecular weight of approximately 365.35 g/mol. The structure can be represented as follows:
Chemical Structure
Chemistry
Building Block for Complex Molecules
The compound serves as an essential building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts the compound into quinoline derivatives | Potassium permanganate |
Reduction | Modifies functional groups | Lithium aluminum hydride |
Substitution | Replaces one functional group with another | Various nucleophiles |
Biology
Biological Interactions
The unique structure of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate makes it a candidate for studying biological interactions. Preliminary studies suggest potential interactions with specific enzymes or receptors that could modulate biological pathways.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. A study demonstrated its efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Industry
Material Development
In industrial applications, this compound is explored for developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Example Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing signal transduction pathways.
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate
- 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate
- 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methylbenzoate
Uniqueness
What sets 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate apart is its combination of the pyrroloquinoline core with the naphthalene carboxylate group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Biological Activity
The compound 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate (CAS No. 727664-64-4) is a polycyclic heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H16N2O4, with a molecular weight of 365.35 g/mol. The structure features a pyrroloquinoline core which is significant for its interaction with biological targets.
Antiviral Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit antiviral properties , particularly against HIV integrase. The compound's structure allows it to inhibit the activity of integrase, a critical enzyme in the HIV replication cycle.
Key Findings:
- Inhibition of HIV Integrase: Studies have shown that related compounds can effectively inhibit integrase activity, suggesting potential use in HIV treatment protocols .
Antimicrobial Properties
Preliminary studies have also suggested that this compound may possess antimicrobial activity . Its structural analogs have demonstrated efficacy against various bacterial strains.
Case Study:
- A study utilized machine learning to predict the antimicrobial potential of several compounds, including those similar to 4,4,6-trimethyl derivatives. Results indicated promising antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Compounds within this class have been investigated for their anticancer properties . Their ability to interact with DNA and inhibit cell proliferation has been noted in several research articles.
Mechanism of Action:
- DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA strands, disrupting replication and transcription processes.
Summary of Biological Activities
Activity Type | Mechanism/Effect | Reference |
---|---|---|
Antiviral | Inhibition of HIV integrase | |
Antimicrobial | Effective against bacterial strains | |
Anticancer | DNA intercalation leading to cell death |
Pharmacological Studies
Several studies have evaluated the pharmacokinetics and dynamics of this compound. Here are some summarized findings:
Properties
Molecular Formula |
C25H19NO4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H19NO4/c1-14-13-25(2,3)26-21-19(14)11-16(12-20(21)22(27)23(26)28)30-24(29)18-10-6-8-15-7-4-5-9-17(15)18/h4-13H,1-3H3 |
InChI Key |
DGVDCFVPJXUKOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=CC5=CC=CC=C54)(C)C |
Origin of Product |
United States |
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